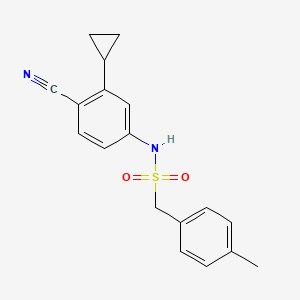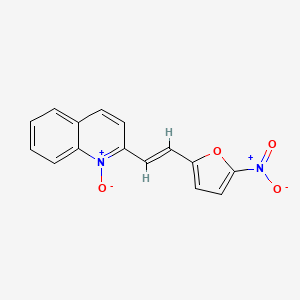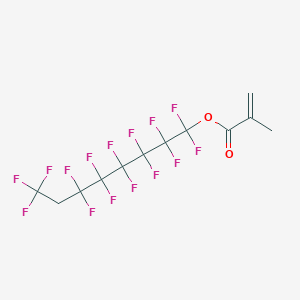
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is a fluorinated organic compound. It is characterized by its long perfluorinated chain and a methacrylate group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Strong nucleophiles like alkoxides or amines can be used under elevated temperatures and pressures.
Major Products
Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings, adhesives, and sealants.
Substituted Derivatives: Substitution reactions can yield various functionalized fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and chemical stability.
Medicine: Explored for its use in medical coatings and devices to reduce friction and improve biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate primarily involves its interaction with other molecules through its methacrylate group. The methacrylate group can undergo radical polymerization, forming covalent bonds with other monomers to create polymers. The fluorinated chain provides unique properties such as hydrophobicity and chemical resistance, which are essential for its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl methacrylate: Similar structure but with an additional fluorine atom, leading to slightly different properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-octadecafluorodecyl methacrylate: Longer fluorinated chain, resulting in higher hydrophobicity and chemical resistance.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is unique due to its specific balance of fluorinated chain length and methacrylate functionality. This balance provides an optimal combination of properties for various applications, making it a versatile compound in scientific research and industrial use.
Eigenschaften
Molekularformel |
C12H7F15O2 |
|---|---|
Molekulargewicht |
468.16 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H7F15O2/c1-4(2)5(28)29-12(26,27)11(24,25)10(22,23)9(20,21)8(18,19)6(13,14)3-7(15,16)17/h1,3H2,2H3 |
InChI-Schlüssel |
NCUKSZNYPXTBDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(C(C(C(C(C(CC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)

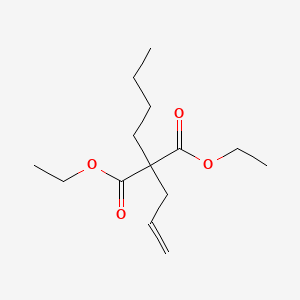
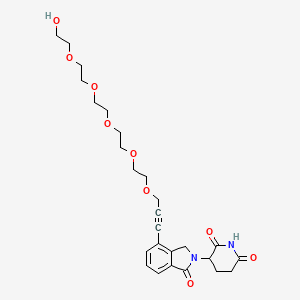
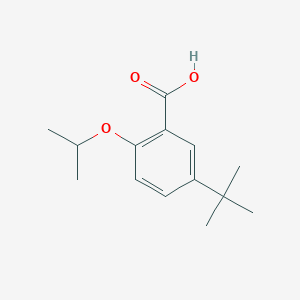
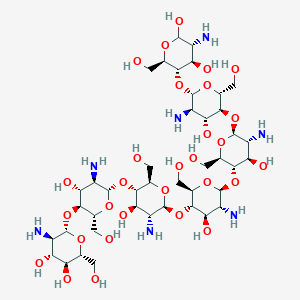
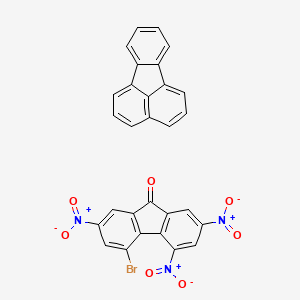
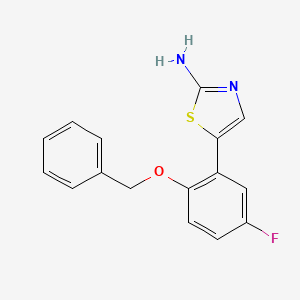
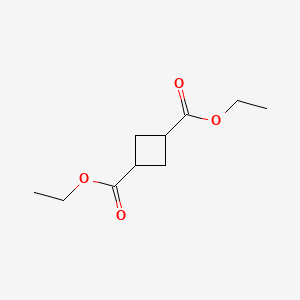
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
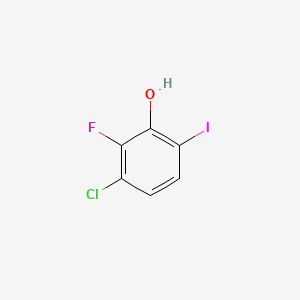
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
